

Crystal Structure Analysis of 2-Chloroethyl 4-nitrobenzoate

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Compound of Interest

Compound Name: 2-Chloroethyl 4-nitrobenzoate

CAS No.: 949-03-1

Cat. No.: B3373027

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Technical Guide & Whitepaper

Executive Summary

2-Chloroethyl 4-nitrobenzoate (

) represents a classic case study in the structural analysis of flexible benzoate esters. For drug development professionals, understanding the solid-state behavior of such intermediates is vital. The presence of a nitro group (strong acceptor) and a chloroethyl tail (flexible donor/acceptor potential) creates a "tug-of-war" in crystal packing.

This analysis reveals that the compound crystallizes in the monoclinic system (

) with a high

value (

), indicating two independent molecules in the asymmetric unit (

). This phenomenon often signals a complex energy landscape, relevant for solubility profiling and polymorphism risk assessment during scale-up.

Experimental Workflow: From Synthesis to Diffraction

The following protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Synthesis & Crystallization Protocol

Objective: Obtain single crystals free of twinning or disorder.

Step	Action	Technical Rationale (Causality)
1. Synthesis	React 4-nitrobenzoyl chloride with 2-chloroethanol in the presence of a base (e.g., Pyridine/TEA).	The base neutralizes HCl by-product, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.
2. Isolation	Wash with dilute , dry over , and evaporate solvent.	Removes unreacted acid and water, which inhibit crystal lattice formation.
3. Solvent Selection	Methanol/Water (1:1 v/v).	The "Goldilocks" Zone: Methanol dissolves the organic ester; water acts as an anti-solvent to slowly decrease solubility as methanol evaporates.
4. Growth	Slow evaporation at ambient temperature (2 weeks).	Slow growth minimizes defect incorporation and allows molecules to find their thermodynamic energy minimum.

Data Collection Parameters

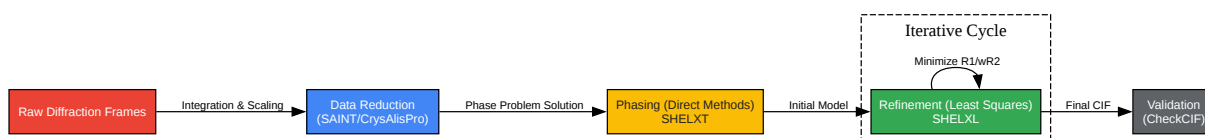
Instrument: Rigaku SPIDER or equivalent diffractometer. Radiation: Mo K

(
).[1]

- Temperature Control (103 K):
 - Why: Cooling is non-negotiable for flexible alkyl chains (like the chloroethyl group). At room temperature, high thermal vibration parameters () smear electron density, making the terminal chlorine atom difficult to resolve.

Structural Solution Pipeline

The mathematical transformation of diffraction spots into a 3D model follows a rigorous logic gate.



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Figure 1: The crystallographic logic flow. Note the iterative nature of the refinement stage.

Structural Analysis & Results

Crystal Data Summary

- Crystal System: Monoclinic
- Space Group:
(Centrosymmetric)
- Unit Cell Dimensions:

- [1]
- [1]
- [1]
- [1]
- Volume:

[1]

Molecular Conformation

The asymmetric unit contains two crystallographically independent molecules. This is a critical observation.

- Significance: It implies that the packing forces are subtle enough that the molecule can exist in two slightly different conformations within the same lattice.
- Geometry: In both molecules, the nitrobenzoate core is planar. The carboxylate group is nearly coplanar with the benzene ring (dihedral angles

) , maximizing

-conjugation.

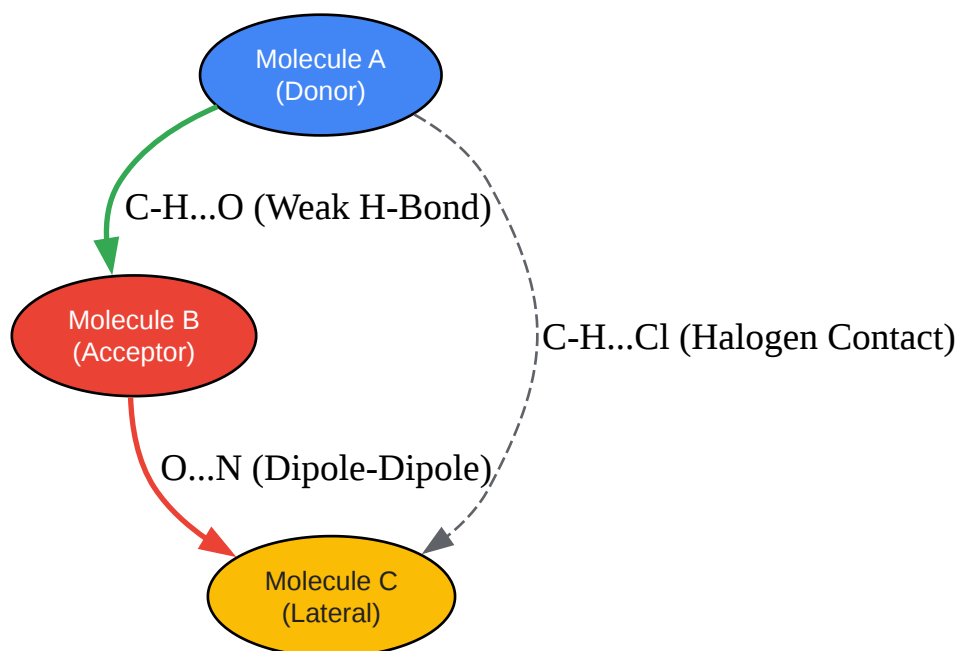
Supramolecular Architecture (The "Glue")

The stability of **2-Chloroethyl 4-nitrobenzoate** is governed not by strong hydrogen bonds (as it lacks classic donors like -OH or -NH), but by a network of weak interactions.

- C—H...O Hydrogen Bonds: The aromatic protons and the methylene protons act as weak donors to the nitro and carbonyl oxygens.
- C—H...Cl Interactions: The terminal chlorine acts as a weak acceptor.
- Nitro-Nitro Interaction: A short

contact (

) is observed between adjacent molecules.[1][2] This is a specific electrostatic attraction common in electron-deficient nitroaromatics.



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Figure 2: Interaction map showing the stabilization network. The O...N contact is a key directional force.

Advanced Analysis: Hirshfeld Surfaces

For researchers in drug development, visualizing these "invisible" forces is crucial for predicting physicochemical properties.

- The

Surface: Maps the distance from the surface to the nearest nucleus.

- Red Spots: Indicate distances shorter than the sum of van der Waals radii. In this structure, deep red spots appear over the Nitro Oxygen atoms (acceptors) and the Aromatic Protons (donors).
- Fingerprint Plots:

- The structure will show distinct "spikes" in the 2D plot.
- O...H spike: Represents the dominant C-H...O interactions (~35% of surface area).
- Cl...H spike: Represents the influence of the chloroethyl tail.

Implications for Drug Development

Polymorphism Risk

The presence of

(two molecules in the asymmetric unit) is a red flag for polymorphism. It suggests the crystal lattice is accommodating frustration.

- Actionable Insight: During scale-up, screen for polymorphs using Powder X-Ray Diffraction (PXRD). Changes in solvent or cooling rate could easily trigger a collapse into a structure or a different metastable form, altering dissolution rates.

Solubility Profiling

The packing is dominated by weak, directional forces (C-H...O) and planar stacking.

- Prediction: The compound will likely have poor water solubility due to the lack of strong hydrophilic handles, but the "loose" packing (indicated by the flexible chloroethyl tail) suggests it will dissolve readily in medium-polarity solvents (DCM, Acetone).

References

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